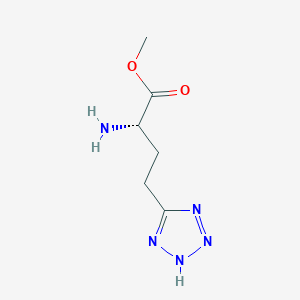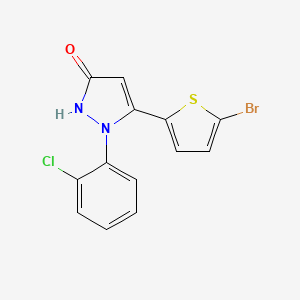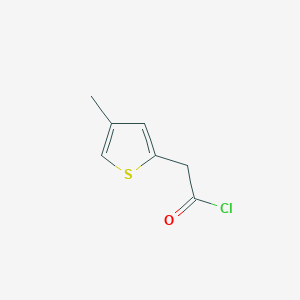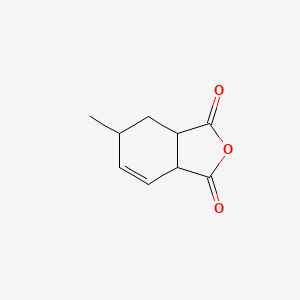
Tetrahydro-4-methylphthalic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of tetrahydrophthalic anhydride and is characterized by its unique benzofuran structure. This compound is of interest due to its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-4-methylphthalic anhydride typically involves the Diels-Alder reaction. One common method involves the reaction of cyclohexene-2,3-dicarboxylic acid with acetic anhydride and acetic acid under reflux conditions. The reaction mixture is then concentrated under reduced pressure to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves the catalytic reaction of methylbutadiene with maleic anhydride, followed by isomerization and distillation to obtain the final product . This method is efficient and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-4-methylphthalic anhydride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tetrahydro-4-methylphthalic anhydride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of resins and polymers due to its reactive anhydride group.
Mechanism of Action
The mechanism of action of Tetrahydro-4-methylphthalic anhydride involves its reactive anhydride group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in various chemical syntheses and industrial applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,6-Tetrahydro-4-methylphthalic anhydride
- 4-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride
- 5,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
Uniqueness
Tetrahydro-4-methylphthalic anhydride is unique due to its specific substitution pattern and the presence of the benzofuran ring. This structural uniqueness imparts distinct chemical reactivity and physical properties, making it valuable in specialized applications .
Properties
CAS No. |
23939-55-1 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
5-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C9H10O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h2-3,5-7H,4H2,1H3 |
InChI Key |
JDBDDNFATWXGQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(C=C1)C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


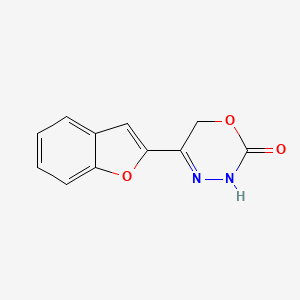
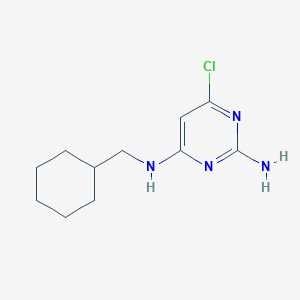
![5,7-Dichloro-2-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine](/img/structure/B8493749.png)
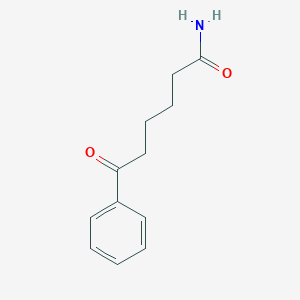

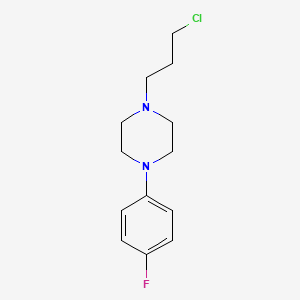

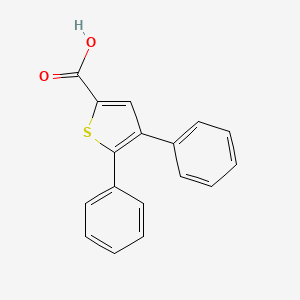
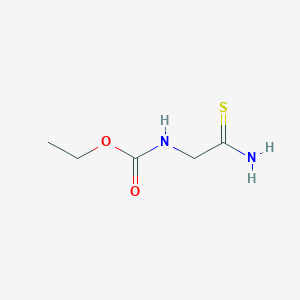
![N-Butyl-N-[(pyridin-2-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B8493793.png)

